

Application Notes and Protocols: (1S,2S)-ML-SI3 in In Vitro Studies

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,2S)-ML-SI3 is a stereoisomer of the TRPML channel modulator ML-SI3. It exhibits distinct activities on the three members of the TRPML (Transient Receptor Potential Mucolipin) subfamily of non-selective cation channels.[1] Specifically, (1S,2S)-ML-SI3 acts as an activator of TRPML2 and TRPML3, while potently inhibiting TRPML1.[1] This unique pharmacological profile makes it a valuable tool for dissecting the individual roles of TRPML channel isoforms in various cellular processes.

TRPML channels are primarily localized to the membranes of late endosomes and lysosomes, where they play a crucial role in regulating lysosomal calcium homeostasis, vesicle trafficking, and autophagy.[2][3] Dysregulation of TRPML channel function has been implicated in several human diseases, including the neurodegenerative lysosomal storage disorder mucolipidosis type IV (MLIV), which is caused by loss-of-function mutations in the MCOLN1 gene encoding TRPML1.[2][4]

These application notes provide a summary of the in vitro activities of **(1S,2S)-ML-SI3**, detailed protocols for its use in key cellular assays, and an overview of the relevant signaling pathways.

Data Presentation



The following tables summarize the quantitative data for **(1S,2S)-ML-SI3** and its related stereoisomers on the three TRPML channel isoforms. This data has been compiled from multiple independent experiments.

Table 1: In Vitro Activity of (1S,2S)-ML-SI3 on TRPML Channels

Compound	Target	Activity	EC50 (μM)	IC50 (μM)
(1S,2S)-ML-SI3	TRPML1	Inhibitor	-	5.9 ± 1.7
TRPML2	Activator	2.7 ± 1.4	-	
TRPML3	Activator	10.8 ± 0.5	-	_

Data represents mean values ± SD from at least three independent experiments.[1]

Table 2: Comparative In Vitro Activity of ML-SI3 Stereoisomers



Compound	Target	Activity	EC50 for activation (µM)	IC50 for inhibition (µM)
(1S,2S)-ML-SI3	TRPML1	Inhibitor	-	5.9 ± 1.7
TRPML2	Activator	2.7 ± 1.4	-	
TRPML3	Activator	10.8 ± 0.5	-	
(1R,2R)-ML-SI3	TRPML1	Inhibitor	-	1.6 ± 0.7
TRPML2	Inhibitor	-	2.3 ± 1.1	
TRPML3	Inhibitor	-	12.5 ± 7.6	
(rel)-ML-SI3	TRPML1	Inhibitor	-	3.1 ± 1.5
TRPML2	Activator	3.3 ± 1.5	-	
TRPML3	Inhibitor	-	28.5 ± 15.9	
(cis)-ML-SI3	TRPML1	Inhibitor	-	18.5 ± 1.9
TRPML2	Activator	9.4 ± 2.7	-	
TRPML3	Activator	29.0 ± 4.1	-	-

Data represents mean values ± SD from at least three independent experiments.[4]

Signaling Pathways

(1S,2S)-ML-SI3, through its inhibitory effect on TRPML1, can modulate downstream signaling pathways regulated by lysosomal calcium release. One of the most significant of these is the autophagy pathway.

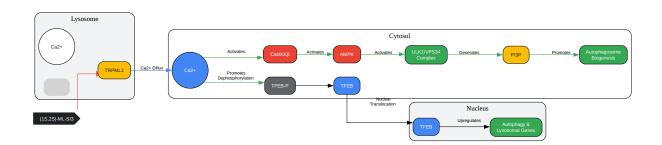
TRPML1-Mediated Regulation of Autophagy

TRPML1-mediated Ca2+ efflux from the lysosome is a critical step in the induction and progression of autophagy.[5] Inhibition of TRPML1 by **(1S,2S)-ML-SI3** is expected to block these downstream effects. The signaling cascade involves:



- Lysosomal Calcium Release: Activation of TRPML1 leads to the release of Ca2+ from the lysosome into the cytosol.
- Activation of Downstream Kinases: The localized increase in cytosolic Ca2+ activates Calcium/Calmodulin-dependent protein kinase kinase beta (CaMKKβ).
- Induction of Autophagosome Biogenesis: Activated CaMKKβ, in turn, activates AMPactivated protein kinase (AMPK), which then phosphorylates and activates ULK1 and the VPS34 complex. The VPS34 complex generates phosphatidylinositol 3-phosphate (PI3P), a key lipid in the formation of the autophagosome.[1][6]
- TFEB Nuclear Translocation: TRPML1-mediated calcium release also leads to the dephosphorylation and nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy genes.[1]

By inhibiting TRPML1, **(1S,2S)-ML-SI3** can be used to investigate the role of this specific pathway in various cellular contexts.



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Caption: TRPML1 signaling pathway in autophagy regulation.

Experimental Protocols Stock Solution Preparation

(1S,2S)-ML-SI3 is soluble in dimethyl sulfoxide (DMSO).[1][7]

- Materials:
 - (1S,2S)-ML-SI3 powder
 - Anhydrous DMSO
- Procedure:
 - Prepare a 10 mM stock solution by dissolving 4.30 mg of (1S,2S)-ML-SI3 (MW: 429.58 g/mol) in 1 mL of DMSO.
 - Vortex or sonicate briefly to ensure complete dissolution.
 - Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
 - Store the stock solution at -20°C or -80°C for long-term storage, protected from light.[1]

Protocol 1: In Vitro Calcium Imaging Assay

This protocol describes how to measure the effect of **(1S,2S)-ML-SI3** on TRPML1-mediated lysosomal calcium release using a fluorescent calcium indicator.

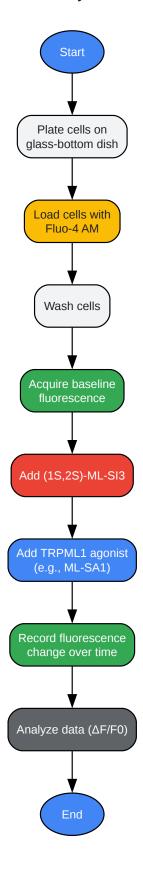
- Materials:
 - Cells expressing the target TRPML channel (e.g., HEK293 cells overexpressing TRPML1)
 - Fluo-4 AM or another suitable calcium indicator dye
 - Pluronic F-127
 - Hanks' Balanced Salt Solution (HBSS) or other appropriate imaging buffer



- TRPML1 agonist (e.g., ML-SA1)
- (1S,2S)-ML-SI3 stock solution
- Fluorescence microscope with live-cell imaging capabilities
- Procedure:
 - Cell Plating: Plate cells on glass-bottom dishes suitable for microscopy and allow them to adhere overnight.
 - Dye Loading:
 - Prepare a loading buffer containing 2-5 μ M Fluo-4 AM and 0.02% Pluronic F-127 in HBSS.
 - Wash the cells once with HBSS.
 - Incubate the cells with the loading buffer for 30-60 minutes at 37°C.
 - Wash the cells twice with HBSS to remove excess dye.
 - Imaging:
 - Mount the dish on the microscope stage and allow the cells to equilibrate.
 - Acquire a baseline fluorescence signal.
 - Add (1S,2S)-ML-SI3 at the desired final concentration (e.g., 1-10 μM) and incubate for 5-15 minutes.
 - Add a TRPML1 agonist (e.g., 10 μM ML-SA1) to stimulate calcium release.
 - Record the change in fluorescence intensity over time.
 - Data Analysis:
 - Quantify the change in fluorescence intensity (ΔF) relative to the baseline fluorescence (F0) to determine the calcium response ($\Delta F/F0$).



 Compare the agonist-induced calcium response in the presence and absence of (1S,2S)-ML-SI3 to determine the inhibitory effect.





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Caption: Workflow for in vitro calcium imaging assay.

Protocol 2: Autophagy Flux Assay by Western Blot for LC3-II

This protocol measures the effect of **(1S,2S)-ML-SI3** on autophagic flux by monitoring the levels of LC3-II, a marker for autophagosomes.

- Materials:
 - Cell line of interest
 - Complete cell culture medium
 - Starvation medium (e.g., Earle's Balanced Salt Solution, EBSS)
 - o (1S,2S)-ML-SI3 stock solution
 - Lysosomal protease inhibitors (e.g., bafilomycin A1, chloroquine, or a cocktail of E64d and pepstatin A)
 - Lysis buffer (e.g., RIPA buffer) with protease inhibitors
 - BCA protein assay kit
 - SDS-PAGE gels and running buffer
 - Transfer buffer and nitrocellulose or PVDF membranes
 - Primary antibody against LC3
 - Primary antibody for a loading control (e.g., β-actin or GAPDH)
 - HRP-conjugated secondary antibody
 - Chemiluminescent substrate



- Imaging system for Western blots
- Procedure:
 - Cell Treatment:
 - Plate cells and allow them to reach 70-80% confluency.
 - Treat cells with (1S,2S)-ML-SI3 at the desired concentration for a specified time (e.g., 2-6 hours) under normal or starvation conditions.
 - Include control groups: untreated cells, cells treated with an autophagy inducer (e.g., starvation), and cells treated with an autophagy inhibitor (e.g., bafilomycin A1).
 - To measure autophagic flux, treat a parallel set of cells with both (1S,2S)-ML-SI3 and a lysosomal protease inhibitor for the last 2-4 hours of the treatment period. The accumulation of LC3-II in the presence of the inhibitor is indicative of the autophagic flux.
 - Cell Lysis and Protein Quantification:
 - Wash cells with ice-cold PBS and lyse them in lysis buffer.
 - Clarify the lysates by centrifugation and collect the supernatant.
 - Determine the protein concentration of each lysate using a BCA assay.
 - Western Blotting:
 - Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
 - Separate the proteins by SDS-PAGE (a 12-15% gel is recommended for resolving LC3-I and LC3-II).
 - Transfer the proteins to a membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST.
 - Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.



- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Wash the membrane again and apply the chemiluminescent substrate.
- Capture the image using an imaging system.
- Strip the membrane and re-probe for the loading control.
- Data Analysis:
 - Quantify the band intensities for LC3-II and the loading control.
 - Normalize the LC3-II levels to the loading control.
 - Compare the LC3-II levels between the different treatment groups to assess the effect of (1S,2S)-ML-SI3 on autophagic flux. A blockage in autophagy by (1S,2S)-ML-SI3 would be indicated by a decrease in the accumulation of LC3-II in the presence of lysosomal inhibitors.

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